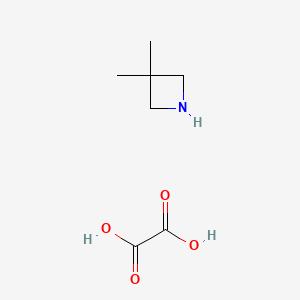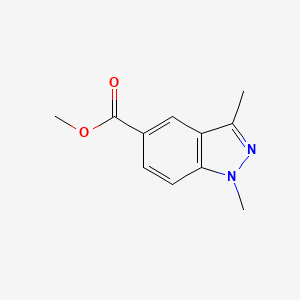
methyl 1,3-dimethyl-1H-indazole-5-carboxylate
説明
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a heterocyclic aromatic organic compound . It is a part of the indazole family, which has aroused great interest due to its wide variety of biological properties .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years . For instance, methyl 1H-indazole-5-carboxylate can be prepared by the esterification of indole-5-carboxylic acid . Another method involves the use of sodium hydroxide in methanol, followed by acidification with hydrochloric acid .Molecular Structure Analysis
The molecular formula of methyl 1,3-dimethyl-1H-indazole-5-carboxylate is C11H12N2O2, and it has a molecular weight of 204.229 . The structure includes a 1H-indazole ring substituted at the 5-position with a carboxylate group .Physical And Chemical Properties Analysis
Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a solid compound with a density of 1.2±0.1 g/cm3 . It has a boiling point of 330.5±22.0 °C at 760 mmHg .科学的研究の応用
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- The methods of application or experimental procedures involve various synthetic approaches, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds .
- The outcomes of these applications are the production of a wide variety of drugs that contain the indazole structural motif .
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), a novel synthetic cannabinoid, is an analogue of 5F-ADB .
- The methods of application or experimental procedures for this compound are not specified in the source .
- The outcomes of these applications are not specified in the source .
Medicinal Chemistry
Synthetic Cannabinoids
- Indole derivatives, which include indazole structures, have been found to possess antiviral activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing against a variety of viruses .
- The outcomes of these applications include the discovery of compounds with inhibitory activity against influenza A and Coxsackie B4 virus .
- Indole derivatives also exhibit anti-inflammatory activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing for anti-inflammatory activity .
- The outcomes of these applications include the discovery of compounds with significant anti-inflammatory effects .
- Indole derivatives have been found to possess anticancer activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing against a variety of cancer cell lines .
- The outcomes of these applications include the discovery of compounds with significant anticancer effects .
- Indole derivatives have been found to possess antidepressant activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing for antidepressant activity .
- The outcomes of these applications include the discovery of compounds with significant antidepressant effects .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antidepressant Activity
- Indole derivatives, including indazoles, have been found to possess anti-HIV activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing against HIV .
- The outcomes of these applications include the discovery of compounds with significant anti-HIV effects .
- Indole derivatives also exhibit antioxidant activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing for antioxidant activity .
- The outcomes of these applications include the discovery of compounds with significant antioxidant effects .
- Indole derivatives have been found to possess antimicrobial activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing against a variety of microbes .
- The outcomes of these applications include the discovery of compounds with significant antimicrobial effects .
- Indole derivatives have been found to possess antitubercular activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing for antitubercular activity .
- The outcomes of these applications include the discovery of compounds with significant antitubercular effects .
- Indole derivatives have been found to possess antidiabetic activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing for antidiabetic activity .
- The outcomes of these applications include the discovery of compounds with significant antidiabetic effects .
- Indole derivatives have been found to possess antimalarial activity .
- The methods of application or experimental procedures involve the synthesis of various indole derivatives and their subsequent testing for antimalarial activity .
- The outcomes of these applications include the discovery of compounds with significant antimalarial effects .
Anti-HIV Activity
Antioxidant Activity
Antimicrobial Activity
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
将来の方向性
特性
IUPAC Name |
methyl 1,3-dimethylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)13(2)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNQBGYRHDRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1,3-dimethyl-1H-indazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
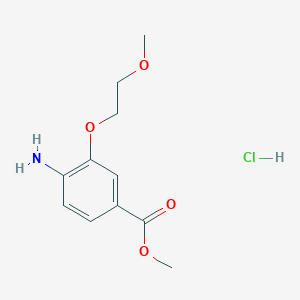
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)

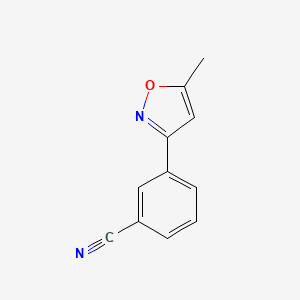
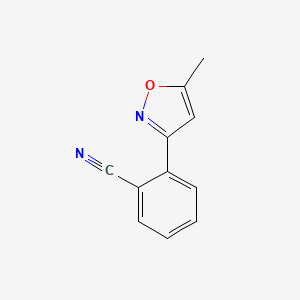
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)
![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)
![2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1435921.png)
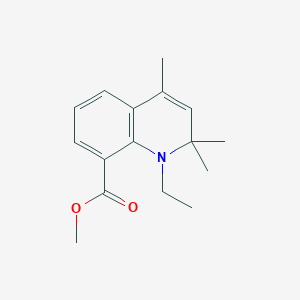
![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
